4-Acetyl-2-bromobenzonitrile
Overview
Description
4-Acetyl-2-bromobenzonitrile is a chemical compound with the molecular formula C₇H₄BrN . It is also known by other names, including p-Bromobenzonitrile and 1-Bromo-4-cyanobenzene . The compound consists of a benzene ring substituted with a cyano group (CN) and a bromine atom (Br) at different positions. Its IUPAC Standard InChI is InChI=1S/C7H4BrN/c8-7-3-1-6(5-9)2-4-7/h1-4H
.
Scientific Research Applications
Herbicide Resistance in Plants
4-Acetyl-2-bromobenzonitrile, closely related to bromoxynil, has applications in developing herbicide resistance in plants. A study by Stalker, McBride, and Malyj (1988) demonstrated the use of a gene from the soil bacterium Klebsiella ozaenae to confer resistance to bromoxynil in transgenic tobacco plants. This approach utilizes a specific nitrilase that converts bromoxynil to its primary metabolite, thereby detoxifying it and providing herbicide resistance (Stalker, McBride, & Malyj, 1988).
Spectroscopic Investigations
Spectroscopic properties of compounds similar to 4-Acetyl-2-bromobenzonitrile, like 4-Bromo-3-methylbenzonitrile, have been studied for understanding their electronic structure. Shajikumar and Raman (2018) investigated 4-Bromo-3-methylbenzonitrile using Density Functional Theory (DFT), highlighting its vibrational frequencies and molecular geometry (Shajikumar & Raman, 2018).
Synthesis of Biologically Active Compounds
The compound is also important in the synthesis of various biologically active compounds. Wang et al. (2016) demonstrated the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide from 4-hydroxybenzonitrile, which is a key intermediate in the production of febuxostat, a gout medication (Wang et al., 2016).
Plastic Deformability in Crystal Structure
4-Bromobenzonitrile, a closely related compound, has been studied for its unique crystal properties. Alimi et al. (2018) found that 4-Bromobenzonitrile crystals display highly flexible plastic bending, a rare occurrence in small organic molecules, which could have implications in materials science (Alimi, Lama, Smith, & Barbour, 2018).
Bromodomain Ligand Development
Another potential application is in the development of bromodomain ligands. Hewings et al. (2011) identified the 3,5-dimethylisoxazole moiety as a novel acetyl-lysine bioisostere, which could be used for displacing acetylated histone-mimicking peptides from bromodomains. This discovery is significant in the context of epigenetic regulation and the development of new pharmaceuticals (Hewings et al., 2011).
properties
IUPAC Name |
4-acetyl-2-bromobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSQFNDEGYBDJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70537752 | |
Record name | 4-Acetyl-2-bromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70537752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-2-bromobenzonitrile | |
CAS RN |
93273-63-3 | |
Record name | 4-Acetyl-2-bromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70537752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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